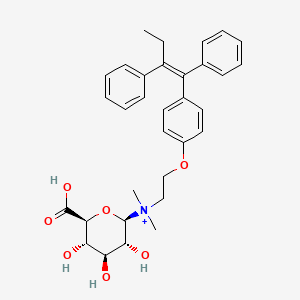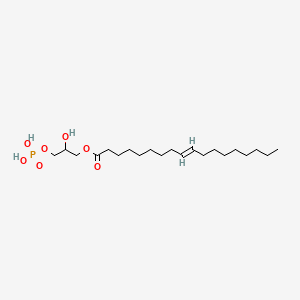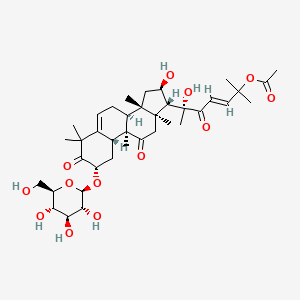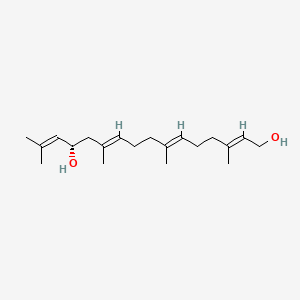
2,6-Dioxo-6-phenylhexa-3-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dioxo-6-phenylhexa-3-enoic acid is a dioxo monocarboxylic acid that is 6-phenylhexa-3-enoic acid bearing oxo substituents at position3 2 and 6. It is a dioxo monocarboxylic acid, an enone and an aromatic ketone. It is a conjugate base of a 2,6-dioxo-6-phenylhexa-3-enoate(1-). It is a tautomer of a 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Compound Synthesis
Metabolic Pathway Discovery : Omori, Ishigooka, and Minoda (1988) elucidated a new metabolic pathway for meta ring-fission compounds of biphenyl. They showed the transformation of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) into various compounds including 2,6-dioxo-6-phenylhexanoic acid, highlighting the metabolic divergence in biphenyl and related compounds (Omori, Ishigooka, & Minoda, 1988).
Enantioselective Synthesis : Macritchie, Silcock, and Willis (1997) developed a method for enantioselective synthesis of unsaturated α-hydroxy acids. Their work involved the conversion of α-keto esters to their corresponding (S)- and (R)-2-Hydroxy acids, which is relevant for understanding the synthesis pathways of related compounds including 2,6-dioxo-6-phenylhexa-3-enoic acid (Macritchie, Silcock, & Willis, 1997).
Chemical Properties and Reactions
Chemical Properties Study : Khalilinia and Ebrahimi (2019) conducted a detailed study on the properties of 2,4-dioxo-4-phenylbutanoic acid (DPBA), a related compound. Their research, focusing on tautomerism, intramolecular H-bonding, acidity, and complexation, provides insights into the behavior and characteristics of similar dioxo compounds, including 2,6-dioxo-6-phenylhexa-3-enoic acid (Khalilinia & Ebrahimi, 2019).
Palladium-Catalysed Hydrogenation Study : Crombie, Jenkins, and Roblin (1975) explored the palladium-catalysed hydrogenation of related compounds, providing an understanding of the conversion of molecular dissymmetry in compounds like 2,6-dioxo-6-phenylhexa-3-enoic acid. Their work helps in understanding the absolute configuration and reaction mechanisms in such compounds (Crombie, Jenkins, & Roblin, 1975).
Eigenschaften
Produktname |
2,6-Dioxo-6-phenylhexa-3-enoic acid |
|---|---|
Molekularformel |
C12H10O4 |
Molekulargewicht |
218.2 g/mol |
IUPAC-Name |
(E)-2,6-dioxo-6-phenylhex-3-enoic acid |
InChI |
InChI=1S/C12H10O4/c13-10(9-5-2-1-3-6-9)7-4-8-11(14)12(15)16/h1-6,8H,7H2,(H,15,16)/b8-4+ |
InChI-Schlüssel |
QPGAZPBFRAAJBD-XBXARRHUSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)C/C=C/C(=O)C(=O)O |
SMILES |
C1=CC=C(C=C1)C(=O)CC=CC(=O)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CC=CC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide](/img/structure/B1237214.png)

![N-[1-(3-ethyl-2-benzo[f][1,3]benzoxazol-3-iumyl)but-1-en-2-yl]aniline](/img/structure/B1237217.png)


![Acetyl[(4-aminophenyl)sulfonyl]azanide](/img/structure/B1237220.png)





![[(3aR,4R,6Z,9R,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B1237234.png)
